Oxamniquine hydrochloride

Drug Resistance Schistosoma mansoni Anthelmintic Cross-Resistance

Oxamniquine hydrochloride is the hydrochloride salt of oxamniquine, a chiral tetrahydroquinoline antischistosomal prodrug belonging to the quinoline-derived anthelmintic class. Its antischistosomal activity is confined exclusively to Schistosoma mansoni, the agent of intestinal schistosomiasis, a limitation that contrasts with the broad-spectrum efficacy of praziquantel against all major human schistosome species.

Molecular Formula C14H22ClN3O3
Molecular Weight 315.79 g/mol
CAS No. 51607-43-3
Cat. No. B12786668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamniquine hydrochloride
CAS51607-43-3
Molecular FormulaC14H22ClN3O3
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO.Cl
InChIInChI=1S/C14H21N3O3.ClH/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12;/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3;1H
InChIKeyCKIKKEOLYKLZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxamniquine Hydrochloride (CAS 51607-43-3) Procurement Guide: Core Identity and Comparator Class


Oxamniquine hydrochloride is the hydrochloride salt of oxamniquine, a chiral tetrahydroquinoline antischistosomal prodrug belonging to the quinoline-derived anthelmintic class. Its antischistosomal activity is confined exclusively to Schistosoma mansoni, the agent of intestinal schistosomiasis, a limitation that contrasts with the broad-spectrum efficacy of praziquantel against all major human schistosome species [1]. The hydrochloride salt form was developed to enhance aqueous solubility and formulation stability for oral administration [2]. Oxamniquine requires intracellular enzymatic activation by a parasite-encoded sulfotransferase (SmSULT) to generate a reactive ester intermediate that alkylates macromolecules, precipitating worm death [1].

Why Generic Substitution of Oxamniquine Hydrochloride by Broad-Spectrum Antischistosomals Fails


Oxamniquine hydrochloride cannot be freely interchanged with praziquantel or other antischistosomal agents due to three irreconcilable divergence points. First, the two drugs exhibit no cross-resistance: parasites selected for praziquantel resistance retain full susceptibility to oxamniquine, and vice versa, a finding with direct clinical procurement implications in resistance-emergent foci [1]. Second, oxamniquine's species-restricted spectrum to S. mansoni is mechanistically hardwired through differential sulfotransferase catalytic efficiency across schistosome species; S. japonicum SULT processes oxamniquine with ~240-fold lower catalytic efficiency (kcat/Km) than the S. mansoni enzyme, rendering the drug ineffective against non-mansoni species [2]. Third, oxamniquine preferentially kills male schistosomes, whereas praziquantel preferentially kills female worms, a sex-specific pharmacodynamic divergence that enables synergistic combination therapy unattainable with either agent alone [3]. These mechanistic and resistance-profile asymmetries make simple in-class substitution therapeutically unreliable and scientifically invalid.

Quantitative Evidence Guide: Differentiating Oxamniquine Hydrochloride from Praziquantel and Legacy Antischistosomals


Absence of Cross-Resistance Between Oxamniquine and Praziquantel in S. mansoni

In a controlled murine resistance-selection model, Schistosoma mansoni subjected to six passages under praziquantel (PZQ) pressure yielded worms of which 80% survived three doses of 300 mg/kg PZQ. When these PZQ-selected worms were challenged with oxamniquine (OX) at 200 mg/kg, only 13% survived [1]. Conversely, worms selected for OX resistance over six passages were completely resistant to OX (100% survival at 3 × 200 mg/kg), but only 26% survived three doses of 300 mg/kg PZQ [1]. This reciprocal susceptibility pattern demonstrates drug-specific resistance without cross-resistance, a finding confirmed by the observation that only 11% or fewer drug-naive worms survived the 3 × 300 mg/kg PZQ regimen [1].

Drug Resistance Schistosoma mansoni Anthelmintic Cross-Resistance Praziquantel

Superior Parasitologic Cure Rate of Oxamniquine in a Praziquantel-Low-Response Endemic Focus

In a randomized clinical trial conducted in northern Senegal, an area where praziquantel had yielded abnormally low cure rates since 1988, 138 patients with endemic S. mansoni infection were allocated to oxamniquine 20 mg/kg or praziquantel 40 mg/kg [1]. At 6 weeks post-treatment, the parasitologic cure rate in the oxamniquine arm was 79%, compared with only 36% in the praziquantel arm (P = 0.0043) [1]. Egg count reduction was also superior in the oxamniquine group, with 12% less reduction observed in the praziquantel arm [1]. These oxamniquine cure rates are consistent with those reported from other S. mansoni endemic areas where praziquantel susceptibility remains normal, confirming that the performance deficit was specific to praziquantel in this focus rather than a property of the parasite population overall [1].

Clinical Trial Schistosoma mansoni Praziquantel Tolerance Cure Rate Senegal

Species-Specific Prodrug Activation: Catalytic Efficiency Defines Therapeutic Spectrum

Oxamniquine is a prodrug that requires activation by a parasite-encoded sulfotransferase. The S. mansoni enzyme (SmSULT) activates the S-enantiomer of oxamniquine with a catalytic efficiency (kcat/Km) of 1.7 ± 0.4 μM⁻¹ min⁻¹. The S. haematobium ortholog (ShSULT) processes S-OXA with kcat/Km = 0.89 ± 0.22 μM⁻¹ min⁻¹ (1.9-fold lower). Critically, the S. japonicum enzyme (SjSULT) exhibits kcat/Km of only 0.0071 ± 0.0016 μM⁻¹ min⁻¹ for S-OXA, representing an approximately 240-fold reduction in catalytic efficiency relative to SmSULT [1]. While all three SULT orthologs are catalytically competent toward oxamniquine in vitro, the pronounced kinetic barrier in SjSULT—and to a lesser extent in ShSULT—prevents sufficient in vivo activation to achieve parasiticidal concentrations of the reactive ester intermediate, thereby mechanistically explaining the species-restricted spectrum of oxamniquine to S. mansoni [1].

Prodrug Activation Sulfotransferase Species Selectivity Enzyme Kinetics Schistosoma

In Vivo Potency of Oxamniquine Relative to Legacy Antischistosomal Agents

In a foundational preclinical study, oxamniquine administered as a single oral dose against a Puerto Rican strain of S. mansoni in mice achieved an ED50 of 20 mg/kg and ED99 of 44 mg/kg. When compared against legacy antischistosomal agents under identical experimental conditions, oxamniquine was 2–3 times more potent than hycanthone, 5–11 times more potent than niridazole, and 8–11 times more potent than lucanthone [1]. The acute oral LD50 in mice was 1,300 mg/kg, yielding a therapeutic index (LD50/ED50) of 65, which supported clinical development. Intramuscular administration yielded an ED50 of 18 mg/kg and ED99 of 42 mg/kg [1]. No convincing activity was observed against S. japonicum or S. haematobium in rodent models, reinforcing the species-restricted efficacy profile [1].

ED50 ED99 In Vivo Efficacy Hycanthone Niridazole Murine Model

Enantiomer-Specific Schistosomicidal Activity: S-OXA as the Eutomer

Oxamniquine has been historically administered as a racemic mixture. Enantiomer resolution revealed that S-OXA (dextrorotary) possesses the bulk of schistosomicidal activity, whereas R-OXA (levorotary) exhibits antischistosomal effects only at relatively high concentrations [1]. Crystal structures of SmSULT in complex with each enantiomer demonstrated that only S-OXA is observed in the active site when the enzyme is exposed to racemic oxamniquine, indicating that S-OXA competitively outcompetes R-OXA for target binding [1]. This stereochemical preference provides a molecular rationale for the differential activity and has direct implications for the design of enantiopure oxamniquine derivatives with improved potency [1].

Chirality Enantiomer Stereospecificity Sulfotransferase Eutomer

High-Value Research and Industrial Application Scenarios for Oxamniquine Hydrochloride


Drug Resistance Surveillance and Praziquantel-Resistance Breakpoint Determination

Oxamniquine hydrochloride is an indispensable tool compound in schistosomiasis drug resistance surveillance programs. Its documented absence of cross-resistance with praziquantel [1] enables its use as a comparator agent to discriminate between praziquantel-specific resistance and generalized multidrug resistance phenotypes in S. mansoni field isolates. Laboratories conducting in vitro or in vivo resistance profiling can employ oxamniquine at 200 mg/kg in murine models or at 50–12.5 μM in in vitro assays [2] to establish resistance breakpoints and monitor temporal shifts in drug susceptibility across endemic regions.

Schistosome Sulfotransferase Biochemistry and Species-Selectivity Research

The unique prodrug activation mechanism of oxamniquine—requiring conversion by S. mansoni sulfotransferase (SmSULT) to a reactive ester—positions this compound as a critical chemical probe for studying sulfotransferase enzymology in parasitic flatworms [1]. The ~240-fold differential in catalytic efficiency (kcat/Km) between S. mansoni and S. japonicum SULT orthologs provides a quantitative framework for investigating the structural determinants of substrate specificity and for guiding structure-based design of oxamniquine derivatives with expanded species coverage [1]. Researchers can utilize the hydrochloride salt for in vitro enzyme kinetics assays, X-ray crystallography co-crystallization studies, and radiolabeled uptake experiments.

Combination Therapy Synergy Studies and Sex-Specific Pharmacodynamics

Oxamniquine's preferential killing of male S. mansoni worms, paired with praziquantel's preferential killing of female worms, creates a pharmacodynamic basis for synergistic combination therapy [1]. The hydrochloride salt is used in experimental chemotherapy studies to evaluate low-dose oxamniquine-praziquantel combinations (e.g., 25 mg/kg OX + 33 mg/kg PZQ) that achieve efficacy superior to additive effects while potentially reducing the selection pressure for resistance to either agent [1]. This application is directly relevant to pharmaceutical development programs seeking to extend the clinical lifespan of existing antischistosomals.

Reference Standard for Antischistosomal Drug Discovery Screening

With well-characterized in vivo potency benchmarks (oral ED50 = 20 mg/kg, ED99 = 44 mg/kg in mice against the Puerto Rican S. mansoni strain) [1], oxamniquine hydrochloride serves as a historical reference standard for benchmarking the efficacy of novel antischistosomal chemical entities. Its established potency relative to legacy agents—2–11× more potent than hycanthone, niridazole, and lucanthone [1]—provides a quantitative efficacy threshold against which new drug candidates can be evaluated in standardized murine S. mansoni infection models.

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